molecular formula C19H15N3S B7469619 2-phenyl-N-[(thiophen-2-yl)methyl]quinazolin-4-amine

2-phenyl-N-[(thiophen-2-yl)methyl]quinazolin-4-amine

Cat. No.: B7469619
M. Wt: 317.4 g/mol
InChI Key: FVIAQILFHHNFFE-UHFFFAOYSA-N
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Description

2-phenyl-N-[(thiophen-2-yl)methyl]quinazolin-4-amine is a heterocyclic compound that combines a quinazoline core with phenyl and thiophene substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[(thiophen-2-yl)methyl]quinazolin-4-amine typically involves the following steps:

    Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction using phenyl halides.

    Attachment of Thiophene Group: The thiophene moiety is attached through a coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[(thiophen-2-yl)methyl]quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-phenyl-N-[(thiophen-2-yl)methyl]quinazolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-phenyl-N-[(thiophen-2-yl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinazolin-4-amine: Lacks the thiophene moiety, which may affect its biological activity.

    N-[(thiophen-2-yl)methyl]quinazolin-4-amine: Lacks the phenyl group, which may influence its binding affinity and specificity.

Uniqueness

2-phenyl-N-[(thiophen-2-yl)methyl]quinazolin-4-amine is unique due to the presence of both phenyl and thiophene groups, which can enhance its biological activity and provide a broader range of interactions with molecular targets.

Properties

IUPAC Name

2-phenyl-N-(thiophen-2-ylmethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3S/c1-2-7-14(8-3-1)18-21-17-11-5-4-10-16(17)19(22-18)20-13-15-9-6-12-23-15/h1-12H,13H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIAQILFHHNFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671344
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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